Combretastatin A4 is a stilbenoid. Combretastatin A4 is a natural product found in Combretum caffrum with data available. Combretastatin A-4 is an inhibitor of microtubule polymerization derived from the South African willow bush which causes mitotic arrest and selectively targets and reduces or destroys existing blood vessels, causing decreased tumor blood supply.
Related Compounds
Combretastatin A4 Phosphate (CA4P)
Compound Description: Combretastatin A4 Phosphate (CA4P) serves as a water-soluble prodrug of Combretastatin A4. It's designed to be metabolized into the active Combretastatin A4 within the body [, , , , , , , , , , , , , , , , , , , , , , , ]. CA4P has undergone extensive preclinical and clinical trials due to its anti-tumor properties, primarily attributed to its vascular disrupting action [, , , , , , , , , , , , , , , , , , , , , ].
Relevance: CA4P is structurally identical to Combretastatin A4 with the addition of a phosphate group, which increases its water solubility and enables intravenous administration [, , , , , , , , , , , , , , , , , , , , , , , ]. Once in the body, CA4P is rapidly converted to Combretastatin A4, which exerts the anti-tumor effects.
Combretastatin A1 Phosphate (CA1P)
Compound Description: Combretastatin A1 Phosphate (CA1P) is another water-soluble prodrug, structurally analogous to Combretastatin A4 Phosphate []. Preclinical studies indicate that CA1P might possess a greater anti-tumor effect compared to Combretastatin A4 at equivalent doses [].
Relevance: Like Combretastatin A4 Phosphate, CA1P functions as a prodrug that is metabolized into its active form, Combretastatin A1, in vivo []. The structural similarity between Combretastatin A4 and Combretastatin A1 suggests potentially similar mechanisms of action, though CA1P exhibits a more complex metabolic profile [].
Colchicine
Compound Description: Colchicine is an established anti-mitotic agent that disrupts microtubule formation by binding to tubulin []. It's used clinically for the treatment of gout and familial Mediterranean fever [].
Relevance: While structurally distinct from Combretastatin A4, Colchicine exhibits a similar mechanism of action, targeting the colchicine binding site on tubulin []. This shared target makes Colchicine valuable in studying the anti-tubulin properties of Combretastatin A4 and its analogs.
Vinblastine
Compound Description: Vinblastine is another potent anti-mitotic agent that disrupts microtubule assembly []. It is used in chemotherapy regimens for various cancers [].
Relevance: Unlike Combretastatin A4, Vinblastine binds to a different site on tubulin, showcasing a distinct mode of interaction with the microtubule system []. Despite this difference, Vinblastine serves as a reference compound to understand the specific action of Combretastatin A4 on tubulin polymerization.
Amphethinile
Compound Description: Amphethinile is a synthetic drug that was initially developed as an appetite suppressant but later found to have anti-tumor activity [].
Relevance: Although structurally dissimilar to Combretastatin A4, Amphethinile shares a similar three-dimensional structure and binds to the colchicine site on tubulin, inhibiting its assembly []. This finding suggests that the angular bicyclic structure might be a key factor for binding to tubulin and highlights the potential for developing structurally diverse Combretastatin A4 analogs.
Azo-Combretastatin A4
Compound Description: Azo-Combretastatin A4 is a synthetic analog of Combretastatin A4 that incorporates an azo group, rendering it photoisomerizable []. This property enables controlled activation of its anti-tumor activity with light.
Relevance: Azo-Combretastatin A4 directly stems from modifying Combretastatin A4's structure to enhance its therapeutic potential []. The ability to spatially control its activity with light makes it promising for targeted therapies and photopharmacological research.
CA4-β-Galactosyl Conjugates (CA4-βGals)
Compound Description: CA4-βGals are prodrug conjugates designed for ovarian cancer prodrug monotherapy (PMT) []. They comprise Combretastatin A4 linked to a β-galactose moiety, which is cleaved by β-galactosidase, an enzyme overexpressed in ovarian cancer cells [].
Relevance: CA4-βGals exemplify targeted prodrug design leveraging the known activity of Combretastatin A4 []. Conjugating CA4 to β-galactose aims to achieve selective release of the active drug within tumor cells, potentially reducing off-target effects.
Source and Classification
Source: Isolated from Combretum caffrum.
Classification: Combretastatin A4 is categorized as a stilbene derivative and a tubulin polymerization inhibitor.
Synthesis Analysis
The synthesis of Combretastatin A4 has been extensively studied, with various methods reported. The most common approaches include:
Key Technical Parameters
Reflux Temperature: 140°C for Perkin condensation.
Decarboxylation Temperature: 220°C.
Purification Methods: Flash column chromatography and recrystallization.
Molecular Structure Analysis
Combretastatin A4 has a complex molecular structure characterized by:
Molecular Formula: C17H19O4.
Molecular Weight: Approximately 299.34 g/mol.
Structural Features: The compound features a trans-stilbene configuration with methoxy groups that play a critical role in its biological activity.
Structural Data
3D Structure: Combretastatin A4's three-dimensional conformation allows it to fit into the colchicine binding site on tubulin, which is essential for its mechanism of action.
Stereochemistry: The cis isomer exhibits significantly lower activity compared to the trans form, highlighting the importance of stereochemistry in its pharmacological effects.
Chemical Reactions Analysis
Combretastatin A4 undergoes several chemical reactions that are crucial for its biological activity:
Tubulin Binding: Combretastatin A4 binds to the colchicine site on tubulin, inhibiting its polymerization into microtubules, which is essential for mitosis.
Sulfamate Derivatives Formation: Modifications of Combretastatin A4 to create sulfamate derivatives have been explored to enhance its solubility and potency against various cancer cell lines .
Analog Synthesis: Numerous analogs have been synthesized to evaluate structure-activity relationships, focusing on modifications that improve solubility and reduce toxicity while maintaining anticancer efficacy .
Relevant Technical Details
Inhibition Concentration (IC50): For tubulin polymerization inhibition, Combretastatin A4 exhibits an IC50 value around 1 µM .
Mechanism of Action
The mechanism of action of Combretastatin A4 primarily involves:
Inhibition of Tubulin Polymerization: By binding at the colchicine site on β-tubulin, Combretastatin A4 prevents the assembly of microtubules, leading to mitotic arrest in cancer cells.
Vascular Disruption: The compound selectively disrupts tumor blood vessels, causing ischemia and necrosis within tumors while sparing normal tissues .
Relevant Data
Selectivity: Combretastatin A4 shows preferential activity against tumor vasculature compared to normal endothelial cells.
Cell Cycle Arrest: Treatment with Combretastatin A4 results in G2/M phase arrest in cancer cells due to disrupted microtubule dynamics.
Physical and Chemical Properties Analysis
Combretastatin A4 possesses several notable physical and chemical properties:
Solubility: Poor aqueous solubility limits its clinical applications; modifications are often necessary to enhance solubility .
Stability: The olefin double bond in Combretastatin A4 is prone to isomerization from the more active cis form to the less active trans form under physiological conditions.
Key Properties
Melting Point: Approximately 150°C.
Log P (Partition Coefficient): Indicates moderate lipophilicity, affecting bioavailability.
Applications
Combretastatin A4 has significant potential applications in cancer therapy:
Anticancer Agent: Its primary application lies in oncology as a vascular disrupting agent used alone or in combination with other chemotherapeutics.
Clinical Trials: Various derivatives are currently undergoing clinical trials to evaluate their efficacy and safety profiles .
Research Tool: Used extensively in laboratory settings to study microtubule dynamics and vascular biology.
Future Directions
Research continues into improving the solubility and selectivity of Combretastatin A4 derivatives while minimizing side effects associated with traditional chemotherapy. The development of prodrugs and novel formulations aims to enhance therapeutic outcomes against resistant tumor types.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Momelotinib is a benzamide obtained by formal condensation of the carboxy group of 4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzoic acid with the primary amino group of aminoacetonitrile. It is an ATP-competitive JAK1/JAK2 inhibitor with IC50 of 11 nM and 18 nM, respectively. Used for the treatment of patients with intermediate- or high-risk myelofibrosis. It has a role as an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor, an antineoplastic agent, an anti-anaemic agent and an apoptosis inducer. It is an aminopyrimidine, a member of morpholines, a secondary amino compound, a tertiary amino compound, a member of benzamides and a nitrile. Momelotinib is a Janus Kinase 1 (JAK1) and 2 (JAK2) inhibitor. It is a competitive inhibitor of JAK ATP binding. First approved by the FDA on September 15, 2023, momelotinib is used to treat myelofibrosis. Myelofibrosis (MF) is a group of myeloproliferative neoplasms characterized by abnormal proliferative hematopoietic stem cells, leading to the release of cytokines and growth factors. MF includes primary MF (PMF), post-polycythemia vera (PV) MF, and post-essential thrombocythemia (ET) MF. Clinical manifestations of MF include anemia and thrombocytosis. Momelotinib works to block the JAK-signal transducer and activator of transcription (STAT) signalling pathway, which is aberrant in MF. Momelotinib is a small molecule Janus kinase inhibitor that is used in the treatment of intermediate or high risk, primary or secondary myelofibrosis. Momelotinib is associated with transient and usually mild elevations in serum aminotransferase levels during therapy and has also been linked to instances of clinically apparent acute liver injury including reactivation of hepatitis B. Momelotinib is an orally bioavailable small molecule inhibitor of wild-type (WT) Janus kinases 1 and 2 (JAK1/2), the JAK2 mutant form JAK2V617F, and activin A receptor type 1 (ACVR1; activin receptor like kinase 2; ALK2), with antineoplastic activity. Upon oral administration, momelotinib competes with JAK1/2 for ATP binding, which results in inhibition of JAK1/2 activation, inhibition of the JAK-STAT signaling pathway, and leads to the induction of apoptosis and a reduction of tumor cell proliferation in JAK1/2-expressing tumor cells. In addition, the inhibition of ALK2 prevents liver hepcidin formation, increases iron availability and increases red blood cell (RBC) production. JAK2 is the most common mutated gene in bcr-abl-negative myeloproliferative disorders; the JAK2V617F gain-of-function mutation involves a valine-to-phenylalanine modification at position 617. The JAK-STAT signaling pathway is a major mediator of cytokine activity and is often dysregulated in a variety of tumor cell types.
Mizolastine dihydrochloride is a histamine H1-receptor antagonist with IC50 of 47 nM used in the treatment of hay fever (seasonal allergic rhinitis), hives and other allergic reactions.Target: Histamine H1-receptorMizolastine is a histamine H1-receptor antagonist with IC50 of 47 nM used in the treatment of hay fever (seasonal allergic rhinitis), hives and other allergic reactions. It does not prevent the actual release of histamine from mast cells, just prevents it binding to receptors. Side effects can include dry mouth and throat.Mizolastine has demonstrated antiallergic effects in animals and healthy volunteers and anti-inflammatory activity in animal models. Double-blind trials have shown mizolastine to be significantly more effective than placebo and as effective as other second generation antihistamine agents, such as loratadine or cetirizine, in the management of patients with perennial or seasonal allergic rhinitis and in patients with chronic idiopathic urticaria. Available data also suggest that prophylactic administration of mizolastine is significantly more effective than placebo and as effective as prophylactic terfenadine in delaying the onset of symptoms of seasonal allergic rhinitis.
CYT387 sulfate(momelotinib) is an ATP-competitive inhibitor of JAK1/JAK2 with IC50 of 11 nM/18 nM, ~10-fold selectivity versus JAK3.IC50 value: 11 nM/18 nM(JAK1/JAK2) [1]Target: JAK1/JAK2in vitro: CYT387 inhibits the proliferation of parental Ba/F3 cells (Ba/F3-wt) stimulated by IL-3 with IC50 of 1400 nM. Furthermore, CYT387 also causes the inhibition of cell proliferation in cell lines constitutively activated by JAK2 or MPL signaling, including Ba/F3-MPLW515L cells, CHRF-288-11 cells and Ba/F3-TEL-JAK2 cells with IC50 of 200 nM, 1 nM and 700 nM, respectively. In addition, CYT387 has been shown to inhibit erythroid colony growth in vitro from JAK2V617F-positive PV patients with similar potency with IC50 of 2μ-4 μM [1]. A recent study shows that CYT387 inhibits PI3K/AKT and Ras/MAPK signaling induced by IL-6 and IGF-1. Moreover, CYT387 induces apoptosis as a single agent and synergizes with the conventional anti-MM therapies bortezomib and melphalan in primary multiple myeloma (MM) cells [2].in vivo: In a murine MPN model, CYT387 normalizes white cell counts, hematocrit, spleen size, and restores physiologic levels of inflammatory cytokines [3].
2-PMAP is an inhibitor of the production of amyloid precursor protein (APP) and amyloid-β (Aβ) secretion. It reduces levels of APP and its intracellular C-terminal fragments α-CTF and β-CTF in CHO APP751SW cells when used at a concentration of 10 μM. 2-PMAP also reduces secretion of Aβ (1-40) and Aβ (1-42) by 88.6 and 84.9%, respectively, in CHO APP751SW cells when used at a concentration of 50 μM without inducing cellular toxicity. In vivo, 2-PMAP reduces brain levels of full-length APP, α-CTF and β-CTF, and soluble Aβ (1-40) and Aβ (1-42) in the APPSWPS1dE9 transgenic mouse model of Alzheimer's disease. It also improves novel object memory as well as spatial memory in the radial arm maze in APPSWPS1dE9 transgenic mice. Novel modulator of amyloid precursor protein expression, reducing β-amyloid deposition ARN2966 is a potent post-transcriptional modulator of APP expression; reduces expression of APP with resultant lower production of Aβ. IC50 value:Target: AβThis potent post-transcriptional modulation of APP expression differs from other mechanisms such as inhibition of secretases. Secretase inhibitors have been pursued as disease modifying strategies by a number of pharmaceutical firms but they have encountered numerous setbacks during clinical development. ARN2966 is non toxic, orally absorbable, blood-brain-barrier penetrable, and effective in vitro and in vivo.
Endoxifen Hydrochloride is the hydrochloride salt and the z (cis-) stereoisomer of endoxifen with potential antineoplastic activity. Endoxifen, the active metabolite of tamoxifen, competitively inhibits the binding of estradiol to estrogen receptors, thereby preventing the receptor from binding to the estrogen-response element on DNA and thus reducing DNA synthesis. Unlike tamoxifen, however, which relies on CYP2D6 activity for its conversion to the active metabolite endoxifen, the direct administration of endoxifen bypasses the CYP2D6 route. As CYP2D6 activity can vary widely among individuals due to genetic CYP2D6 polymorphisms, endoxifen is therefore theoretically more potent and more uniform in its bioavailability across patient populations.
Fostamatinib Disodium Anhydrous is the anhydrous form of fostamatinib disodium, an orally available Syk kinase inhibitor with potential anti-inflammatory and immunomodulating activities. Fostamatinib inhibits Syk kinase-mediated IgG Fc gamma receptor signaling, resulting in inhibition of the activation of mast cells, macrophages, and B-cells and related inflammatory responses and tissue damage. Syk kinase, widely expressed in hematopoietic cells, is a nonreceptor tyrosine kinase that is involved in coupling activated immunoreceptors to signal downstream events that mediate diverse cellular responses, including proliferation, differentiation, and phagocytosis. Fostamatinib Disodium is an orally available disodium salt of the Syk kinase inhibitor fostamatinib with potential anti-inflammatory and immunomodulating activities. Fostamatinib inhibits Syk kinase-mediated IgG Fc gamma receptor signaling, resulting in inhibition of the activation of mast cells, macrophages, and B-cells and related inflammatory responses and tissue damage. Syk kinase, widely expressed in hematopoietic cells, is a nonreceptor tyrosine kinase that is involved in coupling activated immunoreceptors to signal downstream events that mediate diverse cellular responses, including proliferation, differentiation, and phagocytosis. See also: Fostamatinib (has active moiety).
Vapreotide is a synthetic octapeptide somatostatin analog. It was being studied for the treatment of cancer. Vapreotide is a synthetic cyclic octapeptide analogue of somatostatin with direct and indirect antitumor effects. Vapreotide binds to somatostatin receptors (SSTR), specifically SSTR-2 and to SSTR-5 with a lesser affinity, in the similar behaviors as other octapeptide somatostatin analogues. Like octreotide, this agent has direct and indirect antitumor effects via inhibiting the release of growth hormone and other peptides that regulate release of insulin, gastrointestinal hormones. Furthermore, vapreotide may also be useful for inducing hemostasis in cases of acute hemorrhage of the upper gastrointestinal tract.